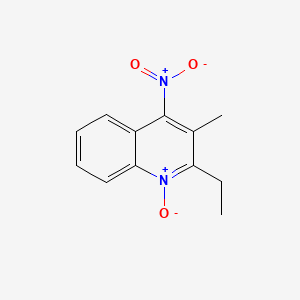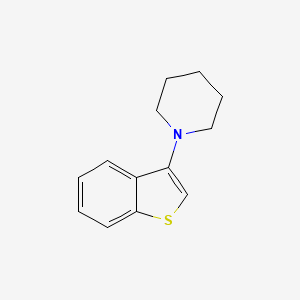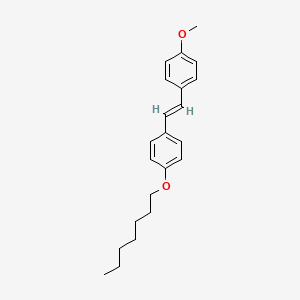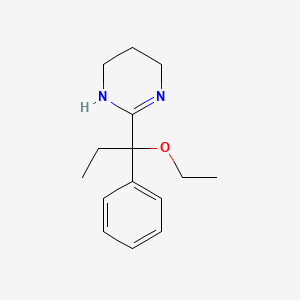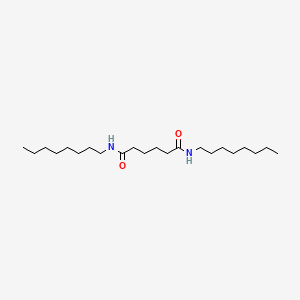
N,N'-dioctylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dioctylhexanediamide is an organic compound with the molecular formula C22H44N2O2 It is a diamide derivative of hexane, where two octyl groups are attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dioctylhexanediamide typically involves the reaction of hexanediamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-dioctylhexanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dioctylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction of N,N’-dioctylhexanediamide can yield primary amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxamides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N,N’-Dioctylhexanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of N,N’-dioctylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylhexanediamide: A smaller analog with similar chemical properties but different solubility and reactivity.
N,N’-Diethylhexanediamide: Another analog with ethyl groups instead of octyl groups, affecting its hydrophobicity and melting point.
Uniqueness
N,N’-Dioctylhexanediamide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as in drug delivery and polymer chemistry.
Propriétés
Numéro CAS |
37118-48-2 |
|---|---|
Formule moléculaire |
C22H44N2O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
N,N'-dioctylhexanediamide |
InChI |
InChI=1S/C22H44N2O2/c1-3-5-7-9-11-15-19-23-21(25)17-13-14-18-22(26)24-20-16-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
ZGZLVCQADFTQMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
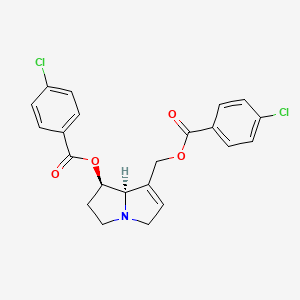
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
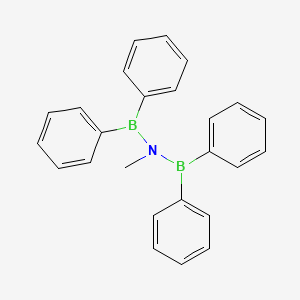
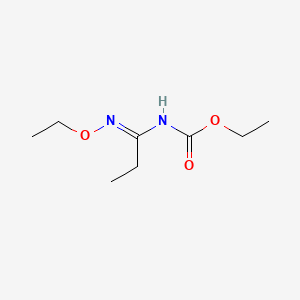
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
